

Synthesis of 4-Amino-3-penten-2-one: Application Notes & Protocols

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Compound of Interest

Compound Name: 4-Amino-3-penten-2-one

Cat. No.: B7722917

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Abstract

This document provides detailed application notes and protocols for the synthesis of **4-amino-3-penten-2-one**, an important enaminone intermediate, from the reaction of acetylacetone and ammonia. The synthesis is a straightforward and high-yielding condensation reaction. This guide includes key physical and spectral data, a detailed experimental protocol, and a visualization of the reaction workflow.

Introduction

4-Amino-3-penten-2-one, also known as acetylacetoneamine, is a valuable building block in organic synthesis. As an enaminone, it possesses both nucleophilic and electrophilic centers, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds, ligands for metal complexes, and potential pharmaceutical agents. The synthesis from readily available and inexpensive starting materials, acetylacetone and ammonia, makes it an attractive compound for laboratory and potential industrial-scale production.

Data Presentation

Physical and Chemical Properties

The physical and chemical properties of the starting material and the final product are summarized below for easy reference.

Property	Acetylacetone	4-Amino-3-penten-2-one
Molecular Formula	C ₅ H ₈ O ₂	C ₅ H ₉ NO
Molar Mass	100.12 g/mol	99.13 g/mol [1]
Appearance	Colorless liquid	Pale yellow solid
Melting Point	-23 °C	38-43 °C[2]
Boiling Point	140.4 °C	104 °C at 16 mmHg[2]
CAS Number	123-54-6	1118-66-7[3][4]

Spectral Data

The following tables summarize the key spectral data for the characterization of **4-amino-3-penten-2-one**.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.89	s	3H	CH ₃ -C=O
1.95	s	3H	CH ₃ -C=N
4.90	s	1H	CH
9.65	br s	2H	NH ₂

¹³C NMR Spectral Data

Chemical Shift (ppm)	Assignment
197.48	C=O
154.12	C-NH ₂
123.70	=CH
30.98	CH ₃ -C=O
26.85	CH ₃ -C=N

IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group
~3300-3100	N-H stretch
~2950-2850	C-H stretch
~1610	C=O stretch (conjugated)
~1570	C=C stretch
~1520	N-H bend

Experimental Protocols

Synthesis of 4-Amino-3-penten-2-one

This protocol is adapted from established laboratory procedures.

Materials:

- Acetylacetone (2,4-pentanedione), reagent grade
- Concentrated aqueous ammonia (28-30%)
- Diethyl ether
- Anhydrous magnesium sulfate or sodium sulfate

- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, place acetylacetone (10.0 g, 0.1 mol).
- Addition of Ammonia: To the acetylacetone, slowly add concentrated aqueous ammonia (20 mL) while stirring. The reaction is exothermic, and a gentle warming of the flask will be observed.
- Reaction Conditions (Choose one):
 - Method A (Room Temperature): Stopper the flask and stir the mixture at room temperature for 24 hours.
 - Method B (Heating): Fit the flask with a reflux condenser and heat the mixture in a water bath at 60-70°C for 2 hours.
- Work-up:
 - After the reaction is complete, cool the mixture to room temperature.
 - Transfer the reaction mixture to a separatory funnel.
 - Extract the aqueous layer with diethyl ether (3 x 30 mL).
 - Combine the organic extracts.
- Drying and Solvent Removal:
 - Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.

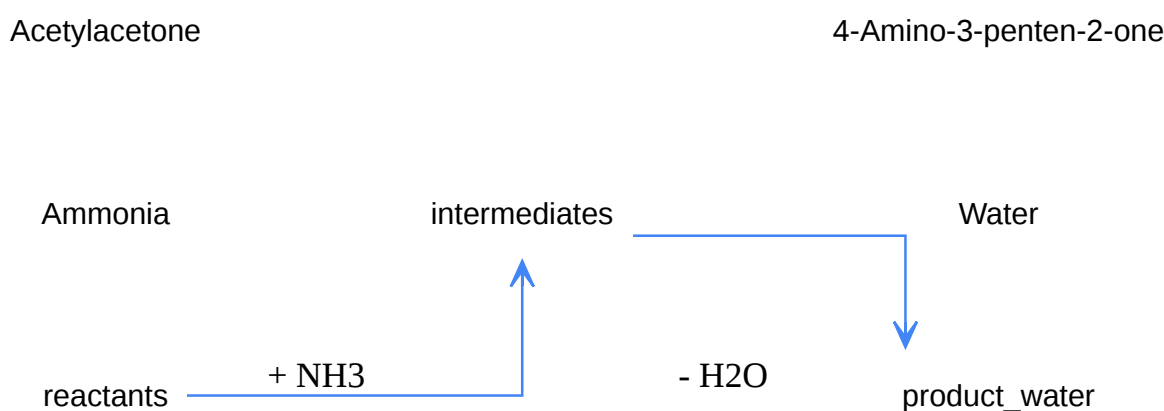
- Remove the diethyl ether using a rotary evaporator to yield a pale yellow solid.
- Purification (Optional):
 - The crude product is often of sufficient purity for many applications.
 - If further purification is required, the solid can be recrystallized from a minimal amount of cold diethyl ether or a mixture of diethyl ether and petroleum ether.
- Characterization:
 - Determine the melting point of the purified product.
 - Obtain ^1H NMR, ^{13}C NMR, and IR spectra to confirm the structure.

Expected Yield: 85-90%

Reaction Workflow and Mechanism

The synthesis of **4-amino-3-penten-2-one** from acetylacetone and ammonia proceeds through a nucleophilic addition-elimination mechanism, characteristic of enamine formation.

Reaction Scheme

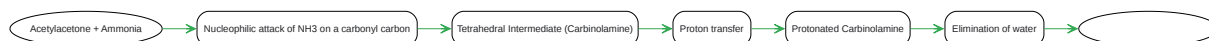


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Caption: Overall reaction scheme for the synthesis.

Mechanism of Formation

The reaction mechanism involves the nucleophilic attack of ammonia on one of the carbonyl carbons of acetylacetone, followed by dehydration to form the stable enaminone product.



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Caption: Stepwise mechanism of enamine formation.

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